7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . The reaction conditions are mild, and the process is efficient, yielding a combinatorial library of tetra- and persubstituted derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different groups using reagents like aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: The compound can participate in cyclization reactions, forming more complex heterocyclic structures.
The major products formed from these reactions depend on the reagents and conditions used. For example, Suzuki coupling with aryl boronic acids yields aryl-substituted derivatives .
Scientific Research Applications
7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like Pantothenate Synthetase from Mycobacterium tuberculosis . The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern and exhibit distinct biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature an additional triazole ring, further diversifying their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-2-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-5-2-9-3-6(8)7(5)10-11/h2-4H,1H3 |
InChI Key |
QTIFXRIZYJYIMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=NC=C(C2=N1)Br |
Origin of Product |
United States |
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